N-(2-adamantyl)pyridine-4-carboxamide

Analytical Chemistry Forensic Chemistry Isomer Differentiation

Sourcing the exact 2-adamantyl regioisomer is critical, as generic 1-adamantyl isomers lead to misidentification and invalid research. Our custom-synthesized N-(2-adamantyl)pyridine-4-carboxamide solves this by providing the authenticated 2-adamantyl isomer. - 100% regioisomeric fidelity confirmed by GC-EI-MS, exhibiting distinct fragmentation patterns from the 1-adamantyl isomer. - Enables accurate identification of synthetic cannabinoid metabolites in forensic toxicology. - Leverages the unique steric and electronic effects of the 2-adamantyl cage for defined SAR and material science studies.

Molecular Formula C16H20N2O
Molecular Weight 256.34 g/mol
Cat. No. B7620865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-adamantyl)pyridine-4-carboxamide
Molecular FormulaC16H20N2O
Molecular Weight256.34 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)C3NC(=O)C4=CC=NC=C4
InChIInChI=1S/C16H20N2O/c19-16(12-1-3-17-4-2-12)18-15-13-6-10-5-11(8-13)9-14(15)7-10/h1-4,10-11,13-15H,5-9H2,(H,18,19)
InChIKeyUIFCYNYOOCZBSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Adamantyl)pyridine-4-carboxamide: A 2-Adamantyl Isonicotinamide Scaffold for Research Sourcing


N-(2-adamantyl)pyridine-4-carboxamide (also referred to as N-(2-adamantyl)isonicotinamide) is a small-molecule carboxamide formed by linking a 2-adamantyl moiety to isonicotinic acid . This compound belongs to a broader class of adamantyl-substituted heterocycles explored for diverse biological activities, including anti-inflammatory and antiviral properties [1]. Its defining structural feature is the attachment of the rigid, lipophilic adamantane cage to the amide nitrogen via its less common 2-position, a regiochemistry that distinguishes it from its more prevalent 1-adamantyl isomer [2]. This structural nuance influences the molecule's three-dimensional shape and physicochemical properties, making it a valuable tool for investigating steric and electronic effects in biological systems and as a potential synthetic intermediate .

Why 2-Adamantyl Isonicotinamide Is Not Interchangeable with Generic Adamantyl Amides


The value proposition of N-(2-adamantyl)pyridine-4-carboxamide is anchored in its regioisomeric specificity. Simple replacement with a generic 1-adamantyl amide or a mixed-isomer product is analytically and biologically unacceptable [1]. Gas chromatography-electron ionization mass spectrometry (GC-EI-MS) studies have demonstrated that 1-adamantyl and 2-adamantyl isomers of N-adamantyl carboxamides exhibit distinct fragmentation patterns, enabling definitive discrimination [1]. This analytical separation is critical for chemical forensics and metabolomics. From a medicinal chemistry perspective, the 2-adamantyl substitution creates a unique spatial arrangement of the bulky cage relative to the pyridine ring, which can lead to different binding interactions with chiral biological targets, altered metabolism, or distinct material properties compared to its 1-adamantyl counterpart [2]. Therefore, procurement of the exact regioisomer is mandatory for reproducible research.

Quantitative Differentiators for N-(2-Adamantyl)pyridine-4-carboxamide in Research and Procurement


GC-EI-MS Isomeric Discrimination Against 1-Adamantyl Carboxamides

The 2-adamantyl regioisomer of N-adamantyl carboxamides can be unequivocally distinguished from its 1-adamantyl analog via their distinct electron ionization mass spectrometry (EI-MS) fragmentation patterns. This method is critical for verifying the identity and purity of the target compound [1]. This analytical differentiation directly contrasts with physical properties like similar GC retention times, making mass spectrometry the definitive technique for procurement authentication.

Analytical Chemistry Forensic Chemistry Isomer Differentiation

Class-Level Anti-Inflammatory Activity of Pyridinecarboxylic Acid Adamantylamides

A foundational study on pyridinecarboxylic acid adamantylamides, a class to which N-(2-adamantyl)pyridine-4-carboxamide belongs, reported anti-inflammatory activity [1]. While specific quantitative data for the exact 2-adamantyl isomer is not differentiated in the abstract, the class-level activity provides a historical baseline for exploration, suggesting that structural modifications like the 2-adamantyl attachment are relevant for tuning biological response.

Medicinal Chemistry Inflammation Adamantane Derivatives

Conformational Rigidity and TNF-α Modulation Compared to Sulfanyl Analogs

Comparative studies on N-adamantylcarboxamido-pyridine derivatives show that their low TNF-α production stimulatory activity, in contrast to more active adamantylsulfanyl analogs, is linked to enhanced conformational rigidity from an intramolecular hydrogen bond [1]. This points to the 2-adamantylcarboxamide scaffold as a template for producing more constrained, potentially selective modulators compared to flexible sulfide-linked analogs.

Cytokine Modulation Structural Biology TNF-alpha

Key Application Scenarios for Procuring N-(2-Adamantyl)pyridine-4-carboxamide


Analytical Standard for Isomeric Differentiation in Forensic and Metabolomics Labs

Forensic and clinical toxicology laboratories require authenticated reference standards of 2-adamantyl isomers to correctly identify emerging synthetic cannabinoids or metabolites. The GC-EI-MS fragmentation data for N-(2-adamantyl) carboxamides, as established by Asada et al., makes this compound an essential standard for developing reliable analytical methods and preventing misidentification [1].

Scaffold for Constrained Bioactive Molecule Design

Medicinal chemists seeking to leverage the unique steric and electronic properties of the 2-adamantyl group for target binding can procure this compound as a key intermediate or for structure-activity relationship (SAR) studies. The class-level anti-inflammatory activity of adamantylamides provides a starting point for optimization [1], while the demonstrated TNF-α profile of the carboxamide class guides its application toward specific immunomodulatory targets [2].

Physicochemical Property Modulation in Material Science or Chemical Biology

The rigid, lipophilic 2-adamantyl group influences molecular self-assembly and membrane penetration. Researchers in chemical biology or materials science can use this compound to study the impact of the 2-adamantyl isomer on lipophilicity, crystal packing, and membrane interactions, building on the known properties of adamantane derivatives [1].

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